molecular formula C26H36KNO4S B611647 VCH-916 CAS No. 1200133-34-1

VCH-916

Katalognummer B611647
CAS-Nummer: 1200133-34-1
Molekulargewicht: 497.7353
InChI-Schlüssel: RYXIBQLRUHDYEE-CMYQJZBSSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VCH-916 is a novel nonnucleoside HCV NS5B polymerase inhibitor . It is one of the attractive validated targets for the development of new drugs to block HCV infection . The product is currently being evaluated for safety/tolerability, pharmacokinetics, and anti-viral efficacy in chronically infected HCV patients .


Molecular Structure Analysis

The molecular formula of VCH-916 is C26H36KNO4S . The molecular weight is 497.73 . Unfortunately, the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

VCH-916 is a solid, white to off-white compound . It has a molecular weight of 497.73 and a molecular formula of C26H36KNO4S . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Summary of the Application : VCH-916 is a novel allosteric inhibitor of HCV NS5B polymerase . It has been used in the treatment of patients with chronic Hepatitis C infection . The RNA-dependent RNA polymerase (NS5B) of HCV is one of the attractive validated targets for development of new drugs to block HCV infection .
  • Methods of Application or Experimental Procedures : The purpose of the study was to determine whether a 3-day course of therapy with orally administered VCH-916 given at different dosages can effectively reduce the amount of circulating virus (i.e., viral load) in patients with early-stage chronic hepatitis C-infection . Blood samples were also taken to measure the levels of VCH-916 present in plasma at various time points during the treatment period .
  • Results or Outcomes : The study was completed and it was found that VCH-916 has good oral bioavailability in rat and dog and is mainly eliminated in rat through feces . VCH-916 exhibits excellent ADME properties in terms of permeability, distribution in targeted tissue (rat liver) and metabolic pathways . From in vitro studies, several pathways (oxidation and glucuronidation) with several enzymes (CYP and UGT) are involved in the biotransformation of VCH-916 . There is no evidence for the formation of potential reactive intermediates upon bio-activation . Based on in vitro studies, it is unlikely that VCH-916 will cause drug interactions in humans via CYP inhibition, CYP induction or Pgp inhibition .

Safety And Hazards

VCH-916 is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves and safety goggles with side-shields, should be used when handling VCH-916 .

Eigenschaften

IUPAC Name

potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXIBQLRUHDYEE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677372
Record name Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46930992

CAS RN

1200133-34-1
Record name Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
C Cooper, EJ Lawitz, P Ghali, M Rodriguez-Torres… - Journal of …, 2009 - Elsevier
… Combination studies of VCH-916, a novel allosteric inhibitor of HCV NS5B polymerase, with interferon-a2a. In: 15th International Symposium on Hepatitis C Virus and Related Viruses; …
Number of citations: 86 www.sciencedirect.com
E Lawitz, C Cooper, M Rodriguez-Torres, R Ghalib… - Journal of …, 2009 - infona.pl
92 SAFETY, TOLERABILITY AND ANTIVIRAL ACTIVITY OF VCH-916, A NOVEL NON-NUCLEOSIDE HCV POLYMERASE INHIBITOR IN PATIENTS WITH CHRONIC HCV GENOTYPE-1 …
Number of citations: 25 www.infona.pl
L Proulx, B Bourgault, N Chauret, R Larouche… - Journal of …, 2008 - infona.pl
854 RESULTS OF A SAFETY, TOLERABILITY AND PHARMACOKINETIC PHASE I STUDY OF VCH-916, A NOVEL POLYMERASE INHIBITOR FOR HCV, FOLLOWING SINGLE …
Number of citations: 9 www.infona.pl
O Nicolas, I Boivin, A Berneche-D'Amours, P Fex… - Journal of …, 2009 - infona.pl
961 GENOTYPIC AND PHENOTYPIC ANALYSIS OF HCV NS5B VARIANTS SELECTED FROM PATIENTS TREATED WITH VCH-916 … 961 GENOTYPIC AND PHENOTYPIC …
Number of citations: 13 www.infona.pl
S Naggie, K Patel, J McHutchison - Journal of antimicrobial …, 2010 - academic.oup.com
Chronic hepatitis C virus (HCV) infection is a global health problem, but the current therapy is effective in <50% of patients infected with genotype 1. With advances in cell culture …
Number of citations: 53 academic.oup.com
E De Clercq - Biochemical pharmacology, 2014 - Elsevier
… : VX-222, ABT-072, ABT-333, deleobuvir, tegobuvir, setrobuvir, VCH-916, VCH-759, BMS-791325 and TMC-647055. Future drug combinations will likely exist … Its successor is VCH-916. …
Number of citations: 114 www.sciencedirect.com
N Chauret, C Chagnon-Labelle, M Diallo… - Journal of …, 2008 - infona.pl
845 PRECLINICAL PHARMACOKINETIC AND ADME CHARACTERIZATION OF VCH-916, A NOVEL NON-NUCLEOSIDE HCV NS5B POLYMERASE INHIBITOR … 845 …
Number of citations: 4 www.infona.pl
L Highleyman - hivandhepatitis.com
… , safety, and tolerability of VCH-916 monotherapy, administered to 41 … VCH-916 displayed linear pharmacokinetics with no … VCH-916 was generally well tolerated over 14 days; while …
Number of citations: 2 www.hivandhepatitis.com
Z Plaza, V Soriano, MM Gonzalez… - Journal of …, 2011 - academic.oup.com
… Likewise, mutations I482L and V499A, which have been associated with resistance to NNI-2 drugs (ie VCH-759 and VCH-916) were found in all HCV-3 and HCV-4 patients. Finally, …
Number of citations: 25 academic.oup.com
A Franciscus - HCV Advocate, 2010 - eloizaquintela.com.br
… Comments: In a small study of healthy volunteers, VCH-916 was found to be generally safe and well-tolerated and achieved plasma concentrations proportional to the dose given. …
Number of citations: 31 eloizaquintela.com.br

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.